(4S)-2-(Benzyloxy)-4-(propan-2-yl)-1,3-oxazol-5(4H)-one
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Overview
Description
(S)-2-(Benzyloxy)-4-isopropyloxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring substituted with benzyloxy and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Benzyloxy)-4-isopropyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyloxy-substituted acyl chloride with an isopropyl-substituted amine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of (S)-2-(Benzyloxy)-4-isopropyloxazol-5(4H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Benzyloxy)-4-isopropyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazole ring to other heterocyclic structures.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyloxy or isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce reduced heterocycles. Substitution reactions can lead to a variety of substituted oxazole derivatives.
Scientific Research Applications
(S)-2-(Benzyloxy)-4-isopropyloxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-2-(Benzyloxy)-4-isopropyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(S)-6-(1-Amino-ethyl)-4H-benzo[1,4]oxazin-3-one: Another heterocyclic compound with similar structural features.
2-Aminomethyl-5-hydroxy-4H-pyran-4-one: A compound with a different heterocyclic ring but similar functional groups.
Uniqueness
(S)-2-(Benzyloxy)-4-isopropyloxazol-5(4H)-one is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
77942-92-8 |
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Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(4S)-2-phenylmethoxy-4-propan-2-yl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H15NO3/c1-9(2)11-12(15)17-13(14-11)16-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1 |
InChI Key |
XQGZDMGAPQCBRW-NSHDSACASA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)OC(=N1)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1C(=O)OC(=N1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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